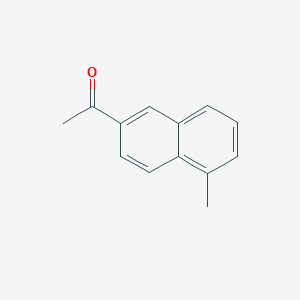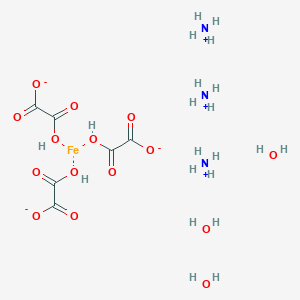![molecular formula C11H8F2N2O B15337659 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a polycyclic heteroaromatic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorine atoms at the 8 and 10 positions, which can significantly influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves the intramolecular aza-Michael addition of readily available α,β-unsaturated esters. This reaction is catalyzed by a range of organic and inorganic bases (5–10 mol%), allowing for a fast (30 min) and regioselective ring-closing reaction to be performed in high yields under simple operational conditions . Another method involves the metal-free construction of dihydropyrazino[2,3-b]indoles from 2-aminoacetophenones, isocyanates, and 1,2-diamines, using a Brønsted acid/iodine co-mediated approach in 2-MeTHF as a green solvent at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of eco-friendly solvents and mild reaction conditions makes these methods suitable for industrial applications.
化学反応の分析
Types of Reactions
8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the parent compound, which can exhibit different chemical and biological properties.
科学的研究の応用
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and pharmaceuticals.
作用機序
The mechanism by which 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can be compared with other similar compounds, such as:
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one: Lacks the fluorine atoms, which can result in different reactivity and biological activity.
10-Bromo-8-methoxy-1,3-dimethyl-3,4-dihydropyrazino[1,2-a]indole 2-oxide:
Dihydropyrazino[2,3-b]indoles: Synthesized using different methods and may have varying biological activities.
The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and potential for enhanced biological activity, distinguishing it from its analogues.
特性
分子式 |
C11H8F2N2O |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
8,10-difluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H8F2N2O/c12-6-1-2-8-7(5-6)9(13)10-11(16)14-3-4-15(8)10/h1-2,5H,3-4H2,(H,14,16) |
InChIキー |
GPHPMLUSPHELGV-UHFFFAOYSA-N |
正規SMILES |
C1CN2C3=C(C=C(C=C3)F)C(=C2C(=O)N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
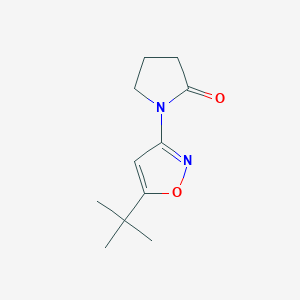
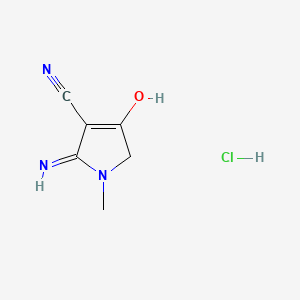

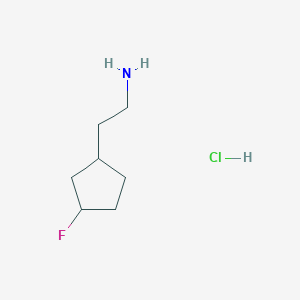
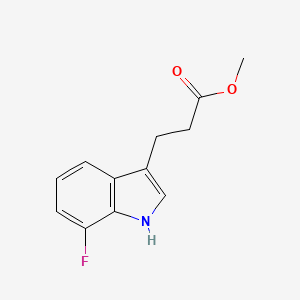
![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)
![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
